Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C17H23NO . It has an average mass of 257.371 Da and a monoisotopic mass of 257.177979 Da .
Synthesis Analysis
The synthesis of similar compounds, such as cyclopentyl phenyl ketone, has been reported in patents . The preparation method includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain the product . This method is touted for its environmental friendliness, ease of operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis
The molecular structure of Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone is defined by its molecular formula, C17H23NO . Detailed structural analysis would require more specific information or computational chemistry techniques.Scientific Research Applications
Subheading Significance in Drug Metabolism
Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone may have implications in the study of drug metabolism, particularly in understanding the interaction and inhibition of cytochrome P450 (CYP) isoforms. CYP enzymes metabolize a structurally diverse number of drugs, and their inhibition can be crucial in predicting drug-drug interactions. While this compound was not specifically mentioned, it falls within the realm of chemical inhibitors of CYP isoforms, playing a role in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Heterocyclic Compounds in Biological Activities
Subheading Importance in Antifungal and Antibacterial Activities
3-azabicyclo[3.3.1]nonanone (3-ABNs) derivatives, structurally related to Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone, are significant for their biological activities against various fungal and bacterial strains. The structure-activity relationship studies have indicated that electron-withdrawing groups at specific positions on the aryl rings enhance these antibacterial and antifungal activities (Mazimba & Mosarwa, 2015).
Catalytic Oxidation Processes
Subheading Relevance in Industrial Chemical Production
The oxidation of cyclohexane, closely related to the structure of Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone, is crucial for the production of industrial chemicals like cyclohexanol and cyclohexanone, which are the primary feedstock for nylon production. The paper presents a thorough literature review of catalytic materials and processes used for this oxidation, suggesting the importance of such structures in the development of industrial catalysts (Abutaleb & Ali, 2021).
Pyrrolidine in Drug Discovery
Subheading Utility in Therapeutic Compound Development
The pyrrolidine ring, a component of Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone, is frequently utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. The review indicates the significance of pyrrolidine and its derivatives in designing compounds for treating human diseases, highlighting the diversity of biological activities associated with these structures (Li Petri et al., 2021).
properties
IUPAC Name |
cyclopentyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-7-1-2-8-15)16-9-5-6-14(12-16)13-18-10-3-4-11-18/h5-6,9,12,15H,1-4,7-8,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPMARLOEOBZLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643228 |
Source
|
Record name | Cyclopentyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone | |
CAS RN |
898770-98-4 |
Source
|
Record name | Cyclopentyl[3-(1-pyrrolidinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.